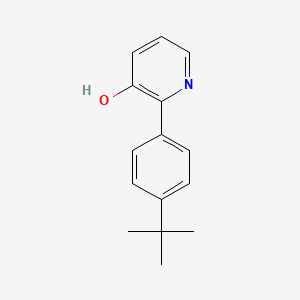

2-(4-Tert-butylphenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)12-8-6-11(7-9-12)14-13(17)5-4-10-16-14/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFKAHUTDXGBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353439 | |

| Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-31-5 | |

| Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Regioselectivity for 2 4 Tert Butylphenyl Pyridin 3 Ol

Strategies for the Regioselective Construction of 2-Arylpyridin-3-ol Frameworks

The regioselective construction of the 2-arylpyridin-3-ol scaffold is a critical challenge in the synthesis of the target molecule. Several methodologies have been developed to control the position of the aryl and hydroxyl substituents on the pyridine (B92270) ring.

One prominent strategy involves the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically couples a halo-pyridine derivative with an arylboronic acid. To obtain the 2-aryl-3-hydroxypyridine structure, a 2-halopyridin-3-ol or a protected precursor is reacted with the corresponding arylboronic acid. The choice of starting materials is crucial for ensuring the desired regiochemistry. For instance, the coupling of 2-bromopyridin-3-ol with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst and a suitable base would directly lead to the desired product. Research has shown that the coupling of 3-halopyridines can sometimes lead to higher yields compared to 2-halopyridines, a factor to consider in synthetic design researchgate.net.

Another approach is the regioselective radical arylation of 3-hydroxypyridines . This method utilizes aryl radical sources, such as aryldiazonium chlorides, to introduce the aryl group at the 2-position of the 3-hydroxypyridine (B118123) ring with high regioselectivity nih.govacs.org. The reaction is typically mediated by a reducing agent like titanium(III) chloride and proceeds under mild conditions to afford 2-aryl-3-hydroxypyridines in moderate to good yields nih.govacs.org.

The Kröhnke pyridine synthesis offers a versatile method for preparing highly functionalized pyridines. wikipedia.org This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. wikipedia.org By carefully selecting the substituents on the reactants, it is possible to construct the desired 2,3-disubstituted pyridine framework. While this method is powerful for generating a variety of substituted pyridines, achieving the specific 2-(4-tert-butylphenyl)pyridin-3-ol structure would depend on the availability of the appropriate starting materials.

Furthermore, reactions involving pyridine N-oxides provide another avenue for the regioselective synthesis of hydroxypyridines. For example, the reaction of pyridine N-oxides with arynes, generated in situ from silylaryl triflates, can lead to the formation of (hydroxyaryl)pyridines. nih.gov The regioselectivity of these reactions can be influenced by the reaction conditions, allowing for the targeted synthesis of either 2- or 3-substituted products.

Functionalization Approaches for the 4-Tert-butylphenyl Moiety in Pyridinol Synthesis

The introduction of the 4-tert-butylphenyl group onto the pyridinol core is a key step in the synthesis of the target molecule. The most common and direct approach involves the use of a pre-functionalized aryl species in a cross-coupling reaction.

4-tert-Butylphenylboronic acid is a readily available and frequently used reagent in Suzuki-Miyaura cross-coupling reactions. researchgate.netscispace.com Its reaction with a suitable 2-halo-3-hydroxypyridine derivative, catalyzed by a palladium complex, is a highly effective method for installing the 4-tert-butylphenyl moiety at the desired position. The efficiency of this coupling can be influenced by factors such as the choice of catalyst, ligand, base, and solvent.

An alternative, though less direct, strategy could involve the functionalization of a pre-existing phenyl group on the pyridine ring. However, this approach often suffers from a lack of regioselectivity and may require protecting group strategies, making it less efficient than the cross-coupling of a pre-functionalized partner.

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Palladium-based catalysts are central to the key C-C bond-forming step, the Suzuki-Miyaura cross-coupling reaction.

The choice of the palladium catalyst and its associated ligand is critical for achieving high yields and overcoming challenges such as the coupling of sterically hindered substrates. nih.govsemanticscholar.org For the synthesis of this compound, where the 4-tert-butylphenyl group imposes significant steric bulk, the use of sterically hindered and electron-rich phosphine (B1218219) ligands is often beneficial. nih.govrsc.org Ligands such as SPhos have demonstrated high efficacy in promoting the coupling of unactivated and sterically demanding aryl chlorides and bromides. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been shown to promote cross-coupling at sterically congested sites. nih.gov

The catalytic system typically includes a base , such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), which is essential for the transmetalation step in the catalytic cycle. nih.gov The selection of the appropriate base and solvent system can significantly impact the reaction rate and yield.

Recent advancements in catalysis have also explored the use of nanocatalysts for the synthesis of pyridine derivatives. researchgate.net These catalysts can offer advantages such as high activity, selectivity, and recyclability, contributing to more sustainable synthetic processes. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For the Suzuki-Miyaura coupling, a systematic screening of different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands (e.g., SPhos, P(t-Bu)₃) is often performed to identify the most effective catalytic system. scispace.comnih.gov The stoichiometry of the reactants, particularly the boronic acid, can also be adjusted to drive the reaction to completion and minimize side products.

The following table illustrates a hypothetical optimization of the Suzuki-Miyaura coupling for the synthesis of this compound, based on general principles found in the literature.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 85 |

| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | THF | 80 | 78 |

| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 62 |

This is a representative table illustrating the optimization process. Actual results may vary.

The purification of the final product is also a critical step. Chromatographic techniques are often employed to remove catalyst residues and byproducts, ensuring the high purity of the target compound.

Development of Sustainable Synthetic Routes for Pyridinol Derivatives

The development of sustainable or "green" synthetic methodologies is a growing area of focus in organic chemistry. For the synthesis of pyridinol derivatives like this compound, several strategies can be employed to enhance sustainability.

Flow chemistry offers a promising alternative to traditional batch synthesis. organic-chemistry.orgrsc.org Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. organic-chemistry.org For instance, the N-oxidation of pyridine derivatives, a potential step in some synthetic routes, has been efficiently carried out in a continuous flow microreactor using a reusable catalyst. organic-chemistry.org

The use of nanocatalysts and heterogeneous catalysts is another key aspect of green chemistry. researchgate.netrsc.org These catalysts can often be recovered and reused, reducing waste and cost. For example, zeolite catalysts have been used for the sustainable production of pyridines from renewable resources like glycerol (B35011). rsc.org

Furthermore, the choice of solvents plays a significant role in the environmental impact of a synthesis. The use of greener solvents, such as water or ethanol (B145695), or even solvent-free conditions, is highly desirable. researchgate.net One-pot multicomponent reactions are also considered green as they reduce the number of synthetic steps and purification stages, thereby minimizing waste generation. researchgate.net

Theoretical and Computational Investigations of this compound: A Search for In-Depth Analysis

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the chemical compound This compound . While extensive research exists on the computational analysis of related pyridine derivatives and other molecules exhibiting phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), dedicated studies on this particular compound appear to be unavailable in the public domain.

The intended sections of this article were to cover:

Excited State Calculations and Prediction of Photophysical Properties: Utilizing techniques such as Time-Dependent Density Functional Theory (TD-DFT), this section would have explored the behavior of the molecule upon absorption of light. This includes the prediction of absorption and emission spectra, fluorescence quantum yields, and lifetimes, which are crucial for understanding its potential applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes.

Molecular Dynamics Simulations of Conformational Landscape and Intermolecular Interactions: Through molecular dynamics (MD) simulations, the dynamic behavior of this compound would have been investigated. This includes how the molecule changes its shape (conformation) over time and how it interacts with surrounding molecules, which is vital for understanding its properties in different environments (e.g., in solution or in a solid state).

Mechanistic Modeling of Proton Transfer Dynamics: Given the presence of a hydroxyl group adjacent to a nitrogen atom in the pyridine ring, the potential for Excited-State Intramolecular Proton Transfer (ESIPT) is a key area of interest. This section would have focused on computational modeling of the potential energy surfaces to understand the pathways and barriers for this proton transfer process, a phenomenon that can lead to unique photophysical properties like large Stokes shifts.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential: An examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides fundamental information about the molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) map helps in identifying the electron-rich and electron-poor regions of the molecule, offering clues about its interaction with other chemical species.

Despite the relevance of these computational methods for characterizing novel organic compounds, it appears that this compound has not yet been the subject of such detailed theoretical investigations, or at least, the results of such studies have not been published in readily accessible scientific literature.

Therefore, the creation of an article with detailed research findings and data tables on the theoretical and computational aspects of this compound is not possible at this time due to the lack of available primary research data. Further experimental and computational research would be required to elucidate the properties outlined in the proposed structure.

Photophysical Properties and Excited State Dynamics of 2 4 Tert Butylphenyl Pyridin 3 Ol

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a cornerstone of the photophysical characteristics of 2-(4-Tert-butylphenyl)pyridin-3-ol. This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomeric species with distinct emissive properties. Research indicates that this process occurs on an ultrafast timescale, typically within picoseconds, following light absorption.

The ESIPT process in this compound is characterized by a four-step photophysical cycle. mdpi.com This cycle begins with the absorption of light by the ground-state enol (E) form, promoting it to an excited enol (E) state. Subsequently, a rapid intramolecular proton transfer occurs, converting the excited enol into an excited keto (K) tautomer. This excited keto form is responsible for the characteristic large Stokes-shifted fluorescence. The cycle concludes with the radiative decay of the K* tautomer to its ground state (K), followed by a non-radiative back-proton transfer to regenerate the initial ground-state enol (E). mdpi.com

Theoretical investigations, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in elucidating the ESIPT mechanism. mdpi.comrsc.org These studies reveal that upon excitation to the first singlet excited state (S1), the intramolecular hydrogen bond between the hydroxyl group and the pyridine (B92270) nitrogen is significantly strengthened, which facilitates the proton transfer. mdpi.comrsc.org The potential energy surfaces constructed from these calculations show that the proton transfer process in the excited state is often barrierless or has a very low energy barrier, explaining the high efficiency and speed of the ESIPT reaction. mdpi.com

Influence of Solvent Environment and pH on Luminescence Quantum Yields and Emission Profiles

The luminescence properties of this compound, specifically its quantum yields and emission profiles, are highly sensitive to the surrounding solvent environment and the pH of the medium. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can significantly modulate the ESIPT process and the stability of the different tautomeric forms.

In nonpolar solvents, the intramolecular hydrogen bond is more preserved, often leading to efficient ESIPT and strong emission from the keto tautomer. Conversely, in polar protic solvents, intermolecular hydrogen bonding between the solvent and the compound can compete with the intramolecular hydrogen bond. This competition can disrupt the ESIPT process, leading to a decrease in the keto emission and, in some cases, the appearance of emission from the enol form. nih.gov The energy of the fluorescence emission band tends to decrease, while the Stokes shift increases with growing solvent orientation polarizability, a function of both the dielectric constant and the refractive index. nih.gov This effect is generally more pronounced in protic solvents compared to aprotic ones. nih.gov

The pH of the solution also plays a critical role. In acidic conditions, the pyridine nitrogen can be protonated, which completely inhibits the ESIPT process as the proton acceptor site is blocked. This typically results in quenching of the characteristic long-wavelength fluorescence. In basic conditions, the phenolic proton can be removed, forming the phenolate (B1203915) species, which also alters the photophysical behavior, leading to different emission characteristics.

Table 1: Illustrative Luminescence Data in Various Solvents (Note: The following data is representative and intended for illustrative purposes, as specific experimental values for this compound are not publicly available. The trends shown are typical for compounds exhibiting ESIPT.)

| Solvent | Polarity Index | Emission Max (nm) | Quantum Yield (Φ) |

| Cyclohexane | 0.2 | 540 | 0.65 |

| Toluene | 2.4 | 545 | 0.58 |

| Dichloromethane | 3.1 | 555 | 0.42 |

| Acetonitrile | 5.8 | 560 | 0.25 |

| Ethanol (B145695) | 4.3 | 570 (Keto), 450 (Enol) | 0.15 (Total) |

| Methanol | 5.1 | 575 (Keto), 450 (Enol) | 0.10 (Total) |

Analysis of Tautomeric Equilibria in Ground and Excited States

The equilibrium between the enol and keto tautomers of this compound is drastically different in the ground and excited states. In the ground state (S0), the enol form is thermodynamically more stable. This stability is due to the aromaticity of the pyridine ring and the phenolic nature of the hydroxyl group. The keto tautomer is significantly higher in energy in the ground state, and thus, its population is negligible under normal conditions.

Upon photoexcitation, the electronic distribution of the molecule changes dramatically. The acidity of the phenolic proton increases, and the basicity of the pyridine nitrogen also increases. This photo-induced change in acidity and basicity drives the equilibrium to favor the keto tautomer in the excited state (S1). This shift in equilibrium is the fundamental reason for the occurrence of ESIPT. The excited keto tautomer is lower in energy than the excited enol form, providing the thermodynamic driving force for the proton transfer.

Energy Transfer and Non-Radiative Decay Pathways

One significant non-radiative pathway is internal conversion, which can occur from both the excited enol and keto states. For many ESIPT molecules, a twisted intramolecular charge transfer (TICT) state can be formed through rotation around the single bond connecting the phenyl and pyridine rings. If this TICT state is accessible, it can provide a highly efficient non-radiative decay channel back to the ground state, thereby quenching the fluorescence. The steric hindrance introduced by the tert-butyl group may influence the accessibility of such twisted states.

Intersystem crossing (ISC) to the triplet manifold is another potential non-radiative pathway. From the excited singlet state (S1), the molecule can transition to an isoenergetic triplet state (Tn). While phosphorescence from the triplet state is a possibility, for many organic molecules at room temperature, the triplet state primarily deactivates non-radiatively. The efficiency of ISC can be influenced by the presence of heavy atoms or specific molecular geometries that facilitate spin-orbit coupling.

Finally, vibrational relaxation and solvent quenching are ubiquitous non-radiative processes where the excitation energy is dissipated as heat to the surrounding environment.

Design Principles for Tunable Photophysical Characteristics

The understanding of the structure-property relationships in this compound allows for the rational design of derivatives with tailored photophysical characteristics. The goal is often to enhance the fluorescence quantum yield, tune the emission color, or introduce sensing capabilities.

Key design principles include:

Modulating ESIPT Driving Force: The electron-donating or electron-withdrawing nature of substituents on either the phenyl or pyridine ring can be altered to fine-tune the acidity of the proton donor and the basicity of the proton acceptor. This directly impacts the thermodynamics and kinetics of the ESIPT process, thereby affecting the emission wavelength and quantum yield.

Controlling Non-Radiative Decay: Introducing steric bulk, such as the existing tert-butyl group, can be a strategy to restrict rotational motions that lead to non-radiative decay through TICT states. This can lock the molecule in a more planar conformation, enhancing fluorescence.

Introducing Specific Recognition Sites: For sensing applications, specific binding sites for ions or other molecules can be incorporated into the structure. The binding event can then perturb the ESIPT process, leading to a measurable change in the fluorescence output, such as quenching, enhancement, or a color shift. The tert-butylphenyl group itself can influence the solubility and aggregation behavior of the molecule, which in turn affects its photophysical properties in different media. rsc.org

By systematically applying these principles, a wide range of functional materials based on the 2-phenyl-pyridin-3-ol scaffold can be developed for applications in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging.

Reactivity and Reaction Mechanisms Involving 2 4 Tert Butylphenyl Pyridin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The presence of both an electron-rich phenyl ring and an electron-deficient pyridine ring within the same molecule dictates the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmakingmolecules.commasterorganicchemistry.com The rate and position of this substitution are heavily influenced by the existing substituents on the ring. makingmolecules.com

On the Phenyl Ring: The tert-butyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. makingmolecules.com The hydroxyl group on the pyridine ring also enhances the electron density of the phenyl ring through resonance. Consequently, electrophilic attack is favored at the positions ortho and para to the tert-butyl group on the phenyl ring. rsc.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com

On the Pyridine Ring: The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgmsu.edu This deactivation is further exacerbated in acidic conditions, common for many electrophilic substitutions, as the nitrogen atom becomes protonated. wikipedia.org Direct electrophilic substitution on the pyridine ring of 2-(4-tert-butylphenyl)pyridin-3-ol is therefore challenging. wikipedia.orgmsu.edu If forced, substitution would likely occur at the C-3 or C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. msu.edu A potential strategy to facilitate electrophilic substitution on the pyridine ring involves the formation of the corresponding pyridine N-oxide. The oxygen atom can donate electron density back into the ring, making it more susceptible to electrophilic attack, particularly at the C-4 position. wikipedia.orgmsu.edu Subsequent reduction of the N-oxide would yield the substituted pyridine. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com This reaction is favored on electron-deficient rings. masterorganicchemistry.com

On the Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atom (C-2 and C-4). wikipedia.orgyoutube.comresearchgate.net In this compound, the presence of a good leaving group at the C-2 or C-6 position would facilitate SNAr. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. youtube.comyoutube.com The Chichibabin reaction, involving the reaction of pyridine with sodium amide to form an aminopyridine, is a classic example of nucleophilic aromatic substitution on an unsubstituted pyridine ring. wikipedia.orgyoutube.com

On the Phenyl Ring: The electron-rich phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless it is substituted with strong electron-withdrawing groups, which is not the case for this compound. masterorganicchemistry.com

| Ring System | Reactivity towards Electrophiles | Favored Positions for Electrophilic Attack | Reactivity towards Nucleophiles | Favored Positions for Nucleophilic Attack |

| Phenyl Ring | Activated | Ortho, Para to tert-butyl group | Deactivated | Not favored |

| Pyridine Ring | Deactivated | C-3, C-5 (if forced) | Activated | C-2, C-4, C-6 (with leaving group) |

Oxidative Pathways and Polymerization Potential of Pyridinol Derivatives

The hydroxyl group and the pyridine nitrogen in pyridinol derivatives introduce specific oxidative pathways and create possibilities for polymerization.

Oxidative Pathways:

The oxidation of pyridinol derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-studied transformation, relevant to the metabolism of certain drugs. wum.edu.pkjcbsc.org While this compound is already aromatic, the hydroxyl group can be a site for oxidation. Microbial degradation of pyridine derivatives often involves hydroxylation as an initial step, leading to ring cleavage through various metabolic pathways. researchgate.netnih.gov For instance, the degradation of some pyridines proceeds via the formation of di- or trihydroxypyridines, which are then further metabolized. researchgate.net

Polymerization Potential:

Pyridine-containing polymers are of significant interest for various applications due to the unique electronic and coordination properties of the pyridine moiety. nih.govchemrxiv.orgst-andrews.ac.uk

Ring-Opening Metathesis Polymerization (ROMP): Pyridinonorbornene monomers, synthesized via [4+2] cycloaddition reactions, can undergo well-controlled ROMP. nih.govchemrxiv.org The steric hindrance around the nitrogen atom can be modulated to enable a living polymerization process, producing polymers with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). nih.gov

Coordination Polymerization: The Lewis basic nitrogen atom in the pyridine ring can coordinate with transition metal catalysts. nih.gov This property can be exploited in coordination polymerization, although it can also hinder living polymerization processes by coordinating too strongly with the metal center. nih.govchemrxiv.org Cobalt complexes with pyridine-oxazoline ligands have been shown to be active catalysts for isoprene (B109036) polymerization. mdpi.com

Polycondensation: Pyridine motifs can be incorporated into the backbone of macromolecules through polycondensation reactions. nih.gov

The presence of the reactive hydroxyl group in this compound could also be utilized for polymerization, for example, through esterification or etherification reactions to form polyesters or polyethers, respectively.

| Polymerization Method | Monomer Type | Key Features |

| Ring-Opening Metathesis Polymerization (ROMP) | Pyridinonorbornenes | Living polymerization possible, high Tg and Td polymers. nih.govchemrxiv.org |

| Coordination Polymerization | Pyridine-containing monomers | Catalyzed by transition metals, sensitive to nitrogen coordination. nih.govmdpi.com |

| Polycondensation | Dunctionalized pyridines | Forms polymers with pyridine in the main chain. nih.gov |

Cycloaddition Reactions and Heterocyclic Ring Transformations

The pyridine ring of this compound can participate in cycloaddition reactions and undergo various ring transformations, offering pathways to more complex heterocyclic systems.

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): Inverse electron demand aza-Diels-Alder reactions are a common method for synthesizing pyridines. nih.govacsgcipr.org In this context, the pyridine ring itself can act as a diene or dienophile, although this is less common. More relevant are reactions of pyridynes, which are highly reactive intermediates. For example, 2,3-pyridynes can undergo [4+2] cycloaddition with cyclopentadiene (B3395910) to form pyridinonorbornenes. nih.govchemrxiv.org

[3+2] Cycloaddition: Mesoionic 1,3-dipoles based on pyridine can be generated and undergo [3+2] cycloaddition with alkynes to form indolizine (B1195054) derivatives. researchgate.net

[3π + 2σ] Cycloaddition: Pyridine-boryl radicals can catalyze the [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes to synthesize 2-azabicyclo[3.1.1]heptenes, which are considered bioisosteres of pyridines. chemrxiv.org

Heterocyclic Ring Transformations:

The pyridine ring can be transformed into other heterocyclic or carbocyclic systems under specific reaction conditions.

Reaction with Nucleophiles: Pyrimidines and their N-alkyl salts can undergo ring transformations upon reaction with nucleophiles like ammonia (B1221849) or amide ions. wur.nl These transformations can lead to ring expansion, ring contraction, or the formation of a different heterocyclic ring with the same number of atoms. wur.nl While specific examples for this compound are not detailed, the general principles apply to substituted pyridines.

Skeletal Editing: Methods have been developed for the "insertion" of a nitrogen atom into arylcycloalkenes using a cobalt catalyst to form N-heterocycles. organic-chemistry.org

Photochemical Reactivity and Photo-induced Rearrangements

The absorption of light can induce electronic transitions in this compound, leading to a variety of photochemical reactions and rearrangements.

Photochemical Reactivity:

The photochemical behavior of a molecule is determined by its electronic structure and the nature of its excited states. nih.gov

Valence Isomerization of Pyridine N-Oxides: A significant photochemical reaction of pyridine derivatives involves the irradiation of their N-oxides. acs.orgnih.gov UV irradiation of a pyridine N-oxide can lead to the formation of an oxaziridine (B8769555) intermediate. acs.orgnih.gov This intermediate can then undergo further rearrangements, such as N-O bond homolysis and recombination, to form a dearomatized epoxide, which can then rearrange to a 1,3-oxazepine. acs.org This pathway can be utilized for the C3-selective hydroxylation of pyridines. acs.orgnih.gov

Photoisomerization: 2-Aryl-3-imino-1-indones, which share some structural similarities with the title compound, are known to undergo photoisomerization in certain solvents upon UV irradiation. researchgate.net

Silylene Extrusion and Silyl Migration: In related 2-aryltrisilanes, photochemical reactions can lead to silylene extrusion and 1,3-silyl migration. jlu.edu.cn

Photo-induced Rearrangements:

The energy absorbed from light can drive molecular rearrangements that are not accessible under thermal conditions.

Rearrangement to 3-Hydroxypyridines: The photochemical valence isomerization of pyridine N-oxides provides a powerful method for the synthesis of 3-hydroxypyridines. acs.orgnih.gov This process involves the translocation of the oxygen atom from the nitrogen to the C3 position of the pyridine ring. acs.org

Light-Induced Cycloadditions: Photochemical approaches have been developed for strain-releasing reactions, such as the reaction of bicyclo[1.1.0]butanes with alkenes to form spirocyclobutanes. acs.org

| Compound Class | Photochemical Reaction | Intermediate(s) | Product(s) |

| Pyridine N-Oxides | Valence Isomerization | Oxaziridine, Diradical, Epoxide, 1,3-Oxazepine acs.orgnih.gov | 3-Hydroxypyridines acs.orgnih.gov |

| 2-Aryl-3-imino-1-indones | Photoisomerization | - | Stable photoproducts researchgate.net |

| 2-Aryltrisilanes | Silylene Extrusion, Silyl Migration | - | Products of Si-Si bond cleavage jlu.edu.cn |

Coordination Chemistry of 2 4 Tert Butylphenyl Pyridin 3 Ol As a Ligand

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-(4-tert-butylphenyl)pyridin-3-ol typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The ligand can be deprotonated using a base to form the pyridinolate anion, which then coordinates to the metal center. The tert-butylphenyl substituent can influence the solubility and crystal packing of the resulting complexes.

For instance, related studies on pyridyl-based ligands have shown that the reaction of the ligand with metal salts like copper(II) chloride dihydrate can yield crystalline products. mdpi.com The synthesis often involves dissolving the ligand and the metal salt in a solvent such as ethanol (B145695) or methanol, sometimes with gentle heating, followed by slow evaporation or cooling to induce crystallization. mdpi.comncl.ac.uk The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information. ncl.ac.ukresearchgate.net Spectroscopic methods like FT-IR are used to identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N and C-O bonds. mdpi.com

While specific synthetic procedures for this compound complexes are not extensively detailed in the provided results, the general principles of coordination chemistry suggest that a variety of transition metal complexes can be prepared. The choice of metal precursor and reaction conditions will ultimately dictate the stoichiometry and structure of the final product.

Ligand Binding Modes and Coordination Geometries with Transition Metals

The this compound ligand, upon deprotonation, acts as a bidentate ligand, coordinating to a metal center through the pyridyl nitrogen and the phenolate (B1203915) oxygen. This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of related hydroxypyridine ligands.

The coordination geometry around the metal center is influenced by several factors, including the size and electronic properties of the metal ion, the steric bulk of the tert-butylphenyl group, and the presence of other ancillary ligands or counter-ions in the coordination sphere. Transition metals can adopt various coordination numbers and geometries, such as tetrahedral, square planar, or octahedral. mdpi.commdpi.com For example, in a related copper(II) complex with a tert-butyl-pyridinium cation, the [CuCl₄]²⁻ anion exhibits a geometry intermediate between tetrahedral and square planar. mdpi.com In lanthanide complexes with β-diketonate and pyridyl ligands, coordination numbers can range from eight to ten. mdpi.com

Electronic, Magnetic, and Optical Properties of Resulting Metal Complexes

The electronic properties of metal complexes derived from this compound are determined by the nature of the metal ion and the ligand field environment. The coordination of the ligand to the metal can lead to the emergence of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the electronic absorption spectra. rsc.org In ruthenium(II) complexes with a related tert-butyl-phenyl-substituted tetrapyridophenazine ligand, the substitution was found to stabilize the MLCT states. rsc.org

The magnetic properties of these complexes are primarily dependent on the number of unpaired electrons on the metal center. For instance, complexes with paramagnetic metal ions like Cu(II) or high-spin Fe(II) would be expected to exhibit magnetic behavior. The specific magnetic properties, such as the magnitude of the magnetic moment and the nature of any magnetic exchange interactions between metal centers in polynuclear complexes, can be investigated using techniques like magnetometry. researchgate.net

The optical properties, such as luminescence, are also of interest. The ligand itself may possess fluorescent properties, and its coordination to a metal ion can either enhance or quench this emission. mdpi.com In some cases, the ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light. The photoluminescent properties are highly dependent on the metal ion and the rigidity of the complex. mdpi.com

Catalytic Applications of this compound Metal Complexes (e.g., organic synthesis, polymerization)

Metal complexes containing pyridin-3-ol derivatives have shown promise in various catalytic applications. While specific catalytic studies involving this compound are not explicitly detailed in the provided search results, the structural and electronic features of its potential complexes suggest their utility in catalysis.

The combination of a hard phenolate oxygen and a softer pyridyl nitrogen donor allows for the tuning of the electronic environment at the metal center, which is a crucial aspect of catalyst design. Metal complexes of related benzimidazole (B57391) ligands, which also feature N-donor heterocyclic rings, have been shown to be effective catalysts for organic transformations and polymerization reactions. nih.gov The steric bulk of the tert-butylphenyl group could be advantageous in certain catalytic reactions by creating a specific pocket around the active site, potentially leading to enhanced selectivity.

Potential areas of application for metal complexes of this compound could include oxidation catalysis, where the redox-active nature of some transition metals can be exploited, or in polymerization processes where the ligand can influence the properties of the resulting polymer. Further research is needed to explore the full catalytic potential of these specific complexes.

Applications of 2 4 Tert Butylphenyl Pyridin 3 Ol in Advanced Materials Science

Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

In the field of optoelectronics, organic molecules with high quantum yields and thermal stability are sought after for use in devices like Organic Light-Emitting Diodes (OLEDs). The 2-(4-tert-butylphenyl)pyridine (B1338151) moiety, without the hydroxyl group, has been used as a ligand in iridium complexes for photocatalysis, indicating its electronic suitability. bldpharm.com However, there is a lack of specific studies on the integration of 2-(4-Tert-butylphenyl)pyridin-3-ol itself into OLEDs or similar optoelectronic devices. Research on related coupled tert-butylpyridines has shown their utility as inhibitors in solar cells, but this represents a different application and molecular structure. google.com

Photochromic and Thermochromic Materials Design

Photochromic and thermochromic materials, which change color in response to light or temperature, respectively, have applications in smart windows, sensors, and data storage. While some tri-aryl substituted pyridine (B92270) leuco dyes have been investigated for thermochromic properties, these are structurally distinct from this compound. google.com There is no significant body of research available that describes the design or study of photochromic or thermochromic materials based specifically on this compound.

Applications in Molecular Logic Gates and Switches

Molecular logic gates are molecules that can perform logical operations based on chemical or physical inputs. wikipedia.orgrsc.org The concept is a cornerstone of molecular computing. While the fundamental principles of designing molecular logic gates are well-established, and various molecular scaffolds have been employed, there are no specific examples in the scientific literature of this compound being used for this purpose. nih.govmdpi.com

Interactions with Biological Systems at the Molecular Level Mechanistic in Vitro Focus

Enzyme Binding and Inhibition Mechanisms (In vitro, without therapeutic efficacy claims)

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the in vitro binding and inhibition of enzymes by 2-(4-tert-butylphenyl)pyridin-3-ol. While studies on analogous compounds, such as other substituted pyridine (B92270) derivatives and various phenolic compounds, have demonstrated a range of enzyme-inhibiting activities, direct experimental data for this compound is not available.

For context, research on other substituted pyridine derivatives has explored their potential as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) and activin-like kinase 5 (ALK5). nih.govnih.gov For instance, molecular modeling studies on certain pyridine derivatives have aimed to understand their binding modes and the key residues involved in enzyme inhibition. nih.gov Similarly, various di-tert-butylphenol analogs, which share a substituted phenolic motif, have been evaluated for their inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). nih.govmdpi.com However, it is crucial to emphasize that these findings on related but distinct molecules cannot be extrapolated to predict the activity of this compound. Without dedicated in vitro assays, its specific enzyme interaction profile remains uncharacterized.

Protein-Ligand Interaction Studies (e.g., binding kinetics with isolated proteins)

There is a lack of specific protein-ligand interaction studies for this compound in the available scientific literature. Consequently, data regarding its binding kinetics with isolated proteins, such as binding affinity (Kd), association rate constants (kon), and dissociation rate constants (koff), have not been reported.

The prediction and analysis of protein-ligand interactions are fundamental in drug discovery and molecular biology. nih.gov Methodologies such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are employed to investigate the binding of small molecules to proteins. nih.gov These computational approaches can predict binding modes and estimate binding free energies, providing insights into the molecular basis of interaction. nih.gov However, no such computational or experimental studies have been published specifically for this compound.

Nucleic Acid (DNA/RNA) Interaction Studies (e.g., spectroscopic binding assays, intercalation mechanisms)

No specific studies on the interaction between this compound and nucleic acids (DNA or RNA) have been found in the reviewed scientific literature. Therefore, information regarding its potential to bind to DNA or RNA, the mode of binding (e.g., intercalation, groove binding), and the binding affinity is not available.

For illustrative purposes, studies on other pyridinol derivatives, such as 3,5,6-trichloro-2-pyridinol, have been conducted to investigate their DNA binding properties using techniques like spectrophotometry, circular dichroism, and viscometry. researchgate.net Such studies can elucidate the mechanism of interaction, for instance, by revealing whether a compound binds within the grooves of the DNA helix or intercalates between the base pairs. researchgate.net The absence of similar research for this compound means its potential to interact with genetic material remains an open question.

Mechanistic Studies of Interactions with Biomembranes and Lipids (without cell viability or toxicity)

There is a scarcity of direct research on the mechanistic interactions of this compound with biomembranes and lipids. The lipophilic nature of the tert-butylphenyl group suggests a potential for interaction with the lipid bilayers of cell membranes. nih.govnih.gov The study of such interactions is crucial for understanding a compound's absorption and distribution. nih.govnih.gov

General studies on lipophilic compounds and their transport across model lipid membranes indicate that higher lipophilicity can lead to increased membrane retention. nih.gov Techniques used to investigate these interactions include the use of model systems like freestanding lipid bilayers and Langmuir-Blodgett monolayers. nih.govmdpi.com These methods can provide insights into how a molecule penetrates and affects the stability and fluidity of a membrane. mdpi.com However, without specific experimental data for this compound, any potential interactions with biomembranes are purely speculative.

Advanced Analytical Methodologies for the Detection and Quantification of 2 4 Tert Butylphenyl Pyridin 3 Ol

Advanced Chromatographic Techniques for High-Purity Analysis and Separation (e.g., HPLC-MS, GC-MS)

Chromatographic methods are fundamental for separating 2-(4-tert-butylphenyl)pyridin-3-ol from impurities, starting materials, or other components within a sample matrix. Coupling chromatography with mass spectrometry provides definitive identification and sensitive quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically suitable for this analyte. The separation would likely be performed on a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a modifier like formic acid to improve peak shape and ionization efficiency.

When coupled with mass spectrometry, typically using an electrospray ionization (ESI) source, this method offers high selectivity and sensitivity. In positive-ion mode, the basic nitrogen atom of the pyridine (B92270) ring is readily protonated, leading to a strong signal for the molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity in complex matrices by monitoring specific fragmentation pathways of the parent ion. For this compound, characteristic fragments would likely arise from the cleavage of the tert-butyl group or the bond between the phenyl and pyridine rings.

| Parameter | Condition |

|---|---|

| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Fragments corresponding to loss of tert-butyl group or other structural components |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The phenolic hydroxyl group in this compound increases its polarity and reduces its volatility, which can lead to poor chromatographic peak shape (tailing) and potential degradation at high temperatures. To overcome this, derivatization is often an essential step prior to GC-MS analysis. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), can be employed to convert the polar -OH group into a less polar and more volatile silyl ether. This process improves chromatographic performance and thermal stability.

The derivatized analyte can then be separated on a low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). Electron ionization (EI) is typically used in GC-MS, which generates a reproducible fragmentation pattern that can be used for library matching and definitive identification.

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow (1.2 mL/min) |

| Oven Program | Initial 100°C, ramp at 15°C/min to 300°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

| Key Mass Fragments (m/z) | Molecular ion of the silylated derivative, fragments from loss of methyl, tert-butyl, and the silyl group |

Electrochemical Sensing Platforms for Environmental or Industrial Monitoring

Electrochemical sensors offer a rapid, cost-effective, and portable alternative to chromatographic methods for the monitoring of this compound, especially in environmental or industrial settings. The analytical utility of these sensors is based on the electrochemical activity of the analyte. Phenolic compounds, including pyridinols, are electroactive and can be oxidized at the surface of an electrode.

An electrochemical sensor for this compound would typically involve a working electrode, a reference electrode, and a counter electrode. The working electrode is where the oxidation of the phenolic hydroxyl group occurs. To enhance sensitivity and lower the detection limit, the surface of the working electrode (commonly glassy carbon or screen-printed carbon) can be modified with nanomaterials. Materials like carbon nanotubes, graphene, or metal oxide nanoparticles can increase the electrode's surface area and catalytic activity, facilitating the electron transfer process and amplifying the response signal.

Analytical techniques such as cyclic voltammetry (CV) can be used to characterize the electrochemical behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed for quantification. The peak current generated in these analyses is directly proportional to the concentration of this compound.

| Parameter | Typical Value/Range |

|---|---|

| Working Electrode | Graphene-modified Glassy Carbon Electrode (GCE) |

| Analytical Technique | Differential Pulse Voltammetry (DPV) |

| Supporting Electrolyte | Phosphate (B84403) Buffer Solution (pH 7.0) |

| Linear Range | 0.1 µM - 100 µM |

| Limit of Detection (LOD) | 0.05 µM |

| Response Time | < 5 minutes |

Spectrophotometric and Fluorometric Analytical Methods for Trace Analysis (Non-biological contexts)

Spectroscopic methods provide simple and rapid means for quantification, particularly for trace analysis in non-biological contexts where matrix interference is minimal.

Spectrophotometric Methods

UV-Visible spectrophotometry can be used to quantify this compound due to the presence of two chromophores: the substituted phenyl ring and the pyridinol ring. These aromatic systems absorb ultraviolet light at specific wavelengths. The analysis is based on Beer-Lambert's law, where the absorbance is directly proportional to the concentration of the analyte. The pH of the solution can significantly influence the UV spectrum of pyridinols, as the protonation state of the phenolic hydroxyl group and the pyridine nitrogen alters the electronic structure, causing a shift in the maximum absorption wavelength (λmax). This property can be exploited to improve selectivity.

Fluorometric Methods

Fluorescence spectroscopy is often more sensitive than absorption spectroscopy and can be suitable for trace analysis. Molecules with conjugated aromatic systems, such as this compound, may exhibit native fluorescence upon excitation with UV light. The method involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the analyte's concentration. The development of a fluorometric method would require determining the optimal excitation and emission wavelengths and assessing potential quenching effects from the sample matrix.

| Parameter | Description |

|---|---|

| UV-Vis λmax | Expected in the UV region (approx. 270-290 nm), pH-dependent |

| Molar Absorptivity (ε) | Dependent on solvent and pH; typically 10³ - 10⁴ L·mol⁻¹·cm⁻¹ |

| Fluorescence Excitation (λex) | Hypothesized to be near the UV absorption maximum |

| Fluorescence Emission (λem) | Hypothesized to be at a longer wavelength than λex (e.g., 320-360 nm) |

Hyphenated Techniques for Complex Matrix Analysis (e.g., environmental samples, industrial processes)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for analyzing complex samples like industrial effluents or environmental extracts. HPLC-MS and GC-MS, as described in section 10.1, are the most prominent examples of such techniques. Their application to complex matrices, however, necessitates robust sample preparation to remove interfering substances and enrich the target analyte.

For analyzing this compound in industrial wastewater, a sample preparation step such as Solid-Phase Extraction (SPE) would be critical. An SPE cartridge with a polymeric sorbent could be used to retain the analyte from a large volume of water while allowing more polar, interfering compounds to pass through. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating the sample and cleaning it up prior to instrumental analysis.

The combination of selective sample preparation with a powerful hyphenated technique like LC-MS/MS allows for the achievement of very low detection limits (in the ng/L or µg/L range), which is often required for environmental monitoring and process control. This approach ensures that the analytical results are both accurate and reliable, even in the presence of a challenging sample matrix.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Collection | Collect aqueous sample in a clean glass container. | Obtain a representative sample. |

| 2. Filtration | Filter sample through a 0.45 µm filter. | Remove particulate matter. |

| 3. Solid-Phase Extraction (SPE) | Pass the filtered sample through a polymeric reverse-phase SPE cartridge. | Isolate and concentrate the analyte; remove interferences. |

| 4. Elution | Elute the analyte from the cartridge with methanol or acetonitrile. | Recover the analyte in a clean solvent. |

| 5. Analysis | Analyze the eluate by LC-MS/MS. | Separate, identify, and quantify the analyte. |

Future Research Directions and Emerging Paradigms for 2 4 Tert Butylphenyl Pyridin 3 Ol

Exploration of Novel, Highly Efficient, and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methodologies is a cornerstone of modern chemistry. For pyridine (B92270) derivatives, research has increasingly focused on green protocols, including the use of green catalysts, environmentally benign solvents, and one-pot multicomponent reactions. nih.govdoi.org

Future efforts for synthesizing 2-(4-Tert-butylphenyl)pyridin-3-ol and its analogues should prioritize sustainability. One promising avenue is the adoption of multicomponent reactions (MCRs), which allow the synthesis of complex molecules from simple precursors in a single step, often with high atom economy. samipubco.com For instance, novel pyridine derivatives have been successfully synthesized with high yields through three-component reactions in aqueous media at room temperature, utilizing magnetic nanocomposites as recyclable catalysts. samipubco.com Another approach involves the use of bio-based catalysts like chitosan (B1678972) or green solvents to minimize environmental impact. doi.org

The synthesis of the core pyridine structure can also be advanced by leveraging renewable feedstocks. Glycerol (B35011), a byproduct of biodiesel production, has been identified as a viable starting material for producing pyridine bases through catalytic aminocyclization. researchgate.net Research into catalyst systems, such as modified zeolites, has shown promise in converting glycerol to acrolein, a key intermediate for pyridine synthesis. researchgate.net Adapting these sustainable methods for the specific, regioselective synthesis of this compound is a critical future goal.

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Reference |

| Nanocatalyst-assisted MCR | Use of Fe3O4/ZnO/MWCNTs in aqueous media. | High yields, ambient temperature, catalyst recyclability. | samipubco.com |

| Green Catalyst Protocols | Employment of L-proline or chitosan. | Environmentally friendly, one-pot transformations. | doi.org |

| Renewable Feedstocks | Synthesis from glycerol via acrolein intermediate. | Reduces reliance on petroleum-derived aldehydes. | researchgate.net |

| Classic Condensation | Guareschi–Thorpe condensation with 1,3-diketones. | Access to highly substituted pyridones with regioselectivity. | beilstein-journals.org |

Computational Design of Derivatives with Tailored and Enhanced Properties

Computational chemistry provides powerful tools for predicting and understanding molecular properties, thereby guiding the rational design of new compounds. For this compound, computational methods can be employed to design derivatives with specific electronic, photophysical, or biological activities.

Structure-activity relationship (SAR) studies, augmented by computational modeling, are essential. For example, in the development of TRPV1 antagonists, docking studies of tert-butylpyridine derivatives within the receptor's binding site revealed that interactions between the tert-butyl group and hydrophobic pockets were crucial for high potency. nih.gov Similar in silico approaches can be used to model the interaction of this compound derivatives with various biological targets or material interfaces.

Furthermore, computational studies can predict photophysical properties. The photophysical characteristics of metal complexes containing substituted pyridine ligands have been shown to be influenced by the nature and position of substituents. rsc.orgresearchgate.net For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can predict how modifications to the phenyl or pyridinol rings will affect its absorption, emission, and excited-state behavior, paving the way for its use in optical materials.

| Computational Method | Application Area | Predicted Outcome for Derivatives | Reference |

| Molecular Docking | Drug Discovery (e.g., TRPV1 antagonists) | Enhanced binding affinity and selectivity. | nih.gov |

| DFT/TD-DFT Calculations | Materials Science (e.g., photophysics) | Tailored absorption/emission spectra, stabilized excited states. | rsc.org |

| SAR Analysis | Medicinal Chemistry | Identification of key structural motifs for desired activity. | nih.govnih.gov |

Development of Next-Generation Functional Materials with Multi-Stimuli Responsiveness

"Smart" materials that respond to external stimuli such as light, pH, temperature, or chemical analytes are in high demand for applications ranging from sensors to drug delivery. nih.govrsc.org The unique structure of this compound makes it an attractive building block for such functional materials. The pyridin-3-ol moiety can exhibit proton-dependent tautomerism and photophysical properties, while the tert-butylphenyl group can influence solubility, solid-state packing, and intermolecular interactions.

Future research should explore the incorporation of this compound into polymers and hydrogels to create multi-stimuli responsive systems. For example, polymers sensitive to both temperature and pH have been developed by combining different responsive monomers. nih.gov A self-healing hydrogel with multicolor luminescence properties induced by UV light, acid, and specific metal ions has also been reported, demonstrating the potential of integrating multiple responsive units into a single material. rsc.org By functionalizing this compound and polymerizing it, or by using it as a dopant, novel materials that change their optical or physical properties in response to multiple triggers could be realized.

Applications in organic light-emitting diodes (OLEDs) also represent a promising frontier. Pyridine-containing compounds have been successfully used as hole-transporting materials (HTMs). acs.org The development of pyrene-pyridine derivatives for OLEDs has shown that modifying the pyridine unit can tune electro-optical properties and improve device stability. acs.org The specific electronic profile of this compound could be harnessed to create efficient and stable materials for next-generation displays and lighting.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Photophysics, and Advanced Materials

The most significant breakthroughs involving this compound will likely emerge from interdisciplinary research that merges synthetic innovation with deep photophysical understanding and materials engineering. The creation of complex functional systems requires a synergistic approach where chemists synthesize novel derivatives, physicists characterize their excited-state dynamics, and materials scientists integrate them into functional devices and materials.

An exemplary area is the development of functional materials from biomass-derived terpyridines for applications in catalysis and sensing. mdpi.com This work combines complex ligand synthesis with the fabrication of heterogeneous catalysts and luminescent sensors. mdpi.com Similarly, the synthesis and study of ruthenium complexes with substituted tetrapyridophenazine ligands involved a combination of optimized organic synthesis, X-ray crystallography, NMR for studying aggregation, and detailed photophysical and electrochemical analysis. rsc.org

For this compound, a future interdisciplinary workflow would involve:

Synthesis: Developing sustainable routes to the parent compound and a library of its derivatives with varied electronic and steric properties.

Photophysics: Conducting in-depth spectroscopic and computational studies to understand the influence of substitution and environment on its fluorescence, phosphorescence, and excited-state lifetime.

Materials Science: Incorporating the most promising derivatives into advanced materials such as stimuli-responsive polymers, metal-organic frameworks (MOFs), or thin films for electronic and photonic applications.

This integrated approach will be crucial for unlocking the full potential of this compound as a versatile platform for scientific and technological innovation.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of 2-(4-Tert-butylphenyl)pyridin-3-ol, and how can SHELX software be applied in this process?

- Methodological Answer : X-ray crystallography remains the gold standard for structural elucidation. For this compound, prepare a high-quality single crystal and collect intensity data using a diffractometer. Refinement via SHELXL (part of the SHELX suite) is recommended due to its robustness in handling small-molecule structures, including those with bulky substituents like the tert-butyl group. SHELXL allows for precise parameterization of thermal motion and hydrogen bonding, critical for resolving steric effects in the molecule .

Q. How can NMR spectroscopy resolve ambiguities in the regiochemistry of pyridine derivatives like this compound?

- Methodological Answer : Use - and -NMR to assign substituent positions. For example, the hydroxyl group at C3 of the pyridine ring will deshield neighboring protons, while the tert-butyl group at C4 of the phenyl ring will exhibit characteristic singlet peaks (~1.3 ppm for ). - COSY and HSQC experiments can confirm coupling patterns and carbon-proton correlations, distinguishing between isomers or detecting minor impurities .

Q. What synthetic routes are feasible for introducing the tert-butylphenyl moiety into pyridine systems?

- Methodological Answer : A two-step approach is common: (1) Suzuki-Miyaura coupling of a tert-butylphenyl boronic acid with a halogenated pyridine precursor (e.g., 3-hydroxypyridine-2-boronic ester), followed by (2) hydroxylation at C3 via oxidation or deprotection. Catalytic systems like Pd(PPh) in THF/water (3:1) at 80°C are effective for cross-coupling. Monitor reaction progress using TLC with UV visualization .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what docking parameters are critical for accuracy?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or receptors). Parameterize the tert-butyl group’s hydrophobicity and the pyridine-hydroxyl’s hydrogen-bonding capacity. Validate docking poses with MD simulations in explicit solvent (e.g., GROMACS) to assess stability. Compare results with structurally related compounds, such as chromenone derivatives with tert-butyl groups, which show affinity for antioxidant enzymes .

Q. What strategies mitigate low yields in the synthesis of this compound due to steric hindrance from the tert-butyl group?

- Methodological Answer : Optimize reaction conditions to reduce steric effects:

- Use bulky ligands (e.g., XPhos) in cross-coupling reactions to stabilize transition states.

- Employ microwave-assisted synthesis to enhance reaction rates and selectivity.

- Introduce protecting groups (e.g., silyl ethers) for the hydroxyl group during coupling to minimize side reactions. Post-synthesis deprotection with TBAF in THF can restore the hydroxyl functionality .

Q. How do researchers reconcile conflicting spectroscopic data (e.g., -NMR in phosphonates vs. pyridine derivatives) when characterizing analogs of this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- For phosphonate analogs, combine -NMR with HRMS to confirm molecular weight.

- For pyridine derivatives, use high-resolution IR spectroscopy to distinguish hydroxyl stretching (~3200 cm) from other functional groups.

- If crystallography is infeasible, employ DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .

Q. What experimental designs are optimal for assessing the photostability of this compound under UV-Vis irradiation?

- Methodological Answer : Prepare solutions in solvents of varying polarity (e.g., DMSO, ethanol) and expose to controlled UV-Vis light (e.g., 254 nm). Monitor degradation via HPLC-MS at timed intervals. Use quenchers (e.g., sodium azide) to identify reactive oxygen species involvement. Compare with structurally similar compounds (e.g., 2-fluorophenylpyridines) to isolate the tert-butyl group’s stabilizing effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.